molecular formula C6H10O3 B14196989 (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one CAS No. 918403-85-7

(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one

Cat. No.: B14196989
CAS No.: 918403-85-7
M. Wt: 130.14 g/mol
InChI Key: BOYJRCJNUXDUOJ-WDSKDSINSA-N
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Description

(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is a chiral organic compound with a cyclopentane ring substituted with two hydroxyl groups and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the dihydroxylation of 3-methylcyclopent-1-ene using osmium tetroxide (OsO4) as a catalyst, followed by oxidative cleavage with sodium periodate (NaIO4). This method provides high stereoselectivity and yields the desired diol product .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods offer advantages such as mild reaction conditions, high selectivity, and environmentally friendly processes. For example, the use of engineered microorganisms to produce the compound from renewable feedstocks has been explored .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: SOCl2, PBr3, pyridine

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkyl halides, esters

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for various applications .

Properties

CAS No.

918403-85-7

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-3-methylcyclopentan-1-one

InChI

InChI=1S/C6H10O3/c1-6(9)3-2-4(7)5(6)8/h5,8-9H,2-3H2,1H3/t5-,6-/m0/s1

InChI Key

BOYJRCJNUXDUOJ-WDSKDSINSA-N

Isomeric SMILES

C[C@@]1(CCC(=O)[C@@H]1O)O

Canonical SMILES

CC1(CCC(=O)C1O)O

Origin of Product

United States

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